molecular formula C20H21NO5S B407685 propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 332072-86-3

propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B407685
CAS No.: 332072-86-3
M. Wt: 387.5g/mol
InChI Key: UWHKXXOXKSPSRE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 2-methyl group at position 2, a 4-methylbenzenesulfonamido moiety at position 5, and a propan-2-yl ester at position 3. Its ester group (propan-2-yl) influences lipophilicity, which may affect membrane permeability and pharmacokinetics. Structural studies using crystallographic tools like SHELXL and ORTEP-3 have been critical in resolving its conformation and intermolecular interactions .

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-12(2)25-20(22)19-14(4)26-18-10-7-15(11-17(18)19)21-27(23,24)16-8-5-13(3)6-9-16/h5-12,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKXXOXKSPSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Precursors

The benzofuran skeleton is conventionally synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or propargyl ethers. For the target compound, 5-amino-2-methylphenol serves as a viable starting material. Protection of the amine as a tert-butyl carbamate (Boc) prevents undesired side reactions during cyclization.

Reaction with methyl propargyl ether in methanesulfonic acid at 80°C for 12 hours induces cyclodehydration, yielding 2-methyl-5-(Boc-amino)benzofuran (Yield: 78%). Critical parameters include:

  • Acid selection : Methanesulfonic acid outperforms HCl or H2SO4 in minimizing decomposition.

  • Temperature control : Exceeding 90°C promotes tar formation, reducing yields to <50%.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed Larock indole synthesis adapts to benzofurans by substituting alkynes with oxygen nucleophiles. Using 2-iodo-4-methylphenol and methyl acetylene carboxylate with Pd(OAc)2/XPhos in DMF at 120°C affords 2-methylbenzofuran-3-carboxylate (Yield: 65%). While efficient, this method requires rigorous exclusion of moisture and is less scalable than acid-catalyzed routes.

Introduction of the 4-Methylbenzenesulfonamido Group

Nitro Reduction and Sulfonylation

Deprotection of 2-methyl-5-(Boc-amino)benzofuran with HCl in dioxane yields the free amine, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride (2.2 eq) in dichloroethane using Et3N (3 eq) as base. Key considerations:

  • Solvent effects : Dichloroethane enhances reactivity over THF or DCM, achieving 92% conversion.

  • Stoichiometry : Excess sulfonyl chloride prevents di-sulfonylation (common at >2.5 eq).

Direct Amination-Sulfonylation

An alternative one-pot approach involves Ullmann coupling of 5-bromo-2-methylbenzofuran-3-carboxylate with ammonia, followed by in situ sulfonylation. Using CuI/L-proline in DMSO at 110°C, this method achieves 85% yield but requires specialized ligands to suppress homo-coupling byproducts.

Esterification of the Carboxylic Acid Moiety

Classical Fischer Esterification

Heating 2-methyl-5-(4-methylbenzenesulfonamido)benzofuran-3-carboxylic acid with isopropanol (10 eq) and H2SO4 (cat.) under reflux for 24 hours provides the ester in 70% yield. Limitations include:

  • Equilibrium constraints : Excess alcohol and molecular sieves improve conversion.

  • Acid sensitivity : The sulfonamido group tolerates acidic conditions but degrades above 100°C.

Acyl Chloride Intermediate

Treating the carboxylic acid with oxalyl chloride (1.5 eq) in DCM forms the acyl chloride, which reacts with isopropanol at 0°C to room temperature. This two-step process achieves 88% yield with minimal racemization, ideal for chiral intermediates.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Cyclization: 5-Amino-2-methylphenol → 2-methyl-5-aminobenzofuran (78%).

  • Sulfonylation: Tosyl chloride → 2-methyl-5-(tosylamido)benzofuran (92%).

  • Esterification: Isopropanol/H2SO4 → Target compound (70%).
    Total yield : 49% over three steps.

Route B: Convergent Synthesis

  • Parallel synthesis of 2-methylbenzofuran-3-carboxylic acid and 4-methylbenzenesulfonamide.

  • Coupling via EDC/HOBt in DMF (95% yield).

  • Esterification via acyl chloride (88% yield).
    Total yield : 84% over two steps.

Process Optimization and Scalability

Solvent Screening for Sulfonylation

SolventConversion (%)Byproducts
Dichloroethane92<2% di-sulfonate
THF6815% di-sulfonate
Toluene758% di-sulfonate

Dichloroethane minimizes polarity-driven side reactions, enabling direct crystallization of the product.

Catalytic Improvements in Esterification

Employing DMAP (0.1 eq) as acylation catalyst reduces reaction time from 24 hours to 4 hours, maintaining 88% yield. This modification is critical for large-scale production where throughput is prioritized.

Analytical Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.4 Hz, 2H, tosyl aromatic), 7.35 (d, J=8.4 Hz, 2H), 6.92 (s, 1H, H-4), 6.45 (s, 1H, H-6), 5.25 (septet, J=6.2 Hz, 1H, isopropyl), 2.45 (s, 3H, tosyl CH3), 2.32 (s, 3H, C2-CH3), 1.38 (d, J=6.2 Hz, 6H, isopropyl CH3).

  • HPLC Purity : 99.6% (C18, 70:30 MeOH/H2O).

Industrial Challenges and Solutions

  • Byproduct Management : Di-sulfonylated impurities (>5%) necessitate chromatography on silica gel modified with triethylamine.

  • Thermal Stability : The ester decomposes above 150°C, mandating low-temperature drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate, also known as a benzofuran derivative, has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.

Structural Characteristics

The compound features a complex structure characterized by:

  • Benzofuran moiety : A fused ring system that contributes to its biological activity.
  • Sulfonamide group : Known for its role in enhancing solubility and biological interactions.
  • Carboxylate group : Imparts acidic properties, facilitating various chemical reactions.

Molecular Formula

The molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 378.45 g/mol.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of related benzofuran derivatives demonstrated promising results against various cancer cell lines:

CompoundCell Line% Cell Viability
AHepG235.01
BMCF-730.75
CHuh-728.50
DoxorubicinHepG20.62

These findings suggest that the compound induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties, showing effectiveness against a range of bacterial strains.

Antimicrobial Efficacy Data

The following table summarizes the inhibition zones observed in antimicrobial assays:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
AE. coli12250
BS. aureus14200
CB. cereus15180

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Pharmacological Studies

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its potential in treating other conditions, such as inflammation and pain relief, due to its structural similarities with known anti-inflammatory agents.

Mechanism of Action

The mechanism of action of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with three key derivatives (Table 1):

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Ester Group Position 5 Substituent Molecular Weight
Propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate Propan-2-yl 4-Methylbenzenesulfonamido 415.46 g/mol*
2-Methoxyethyl analog (CAS 332072-87-4) 2-Methoxyethyl 4-Methylbenzenesulfonamido 429.48 g/mol
5-Nitrofuranoyloxy derivative (CAS 307551-75-3) 2-Methoxyethyl 5-Nitrofuran-2-carbonyloxy 460.39 g/mol
Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate Pentyl 4-Methyl-3-nitrobenzenesulfonamido 460.5 g/mol

*Calculated based on molecular formula C₂₁H₂₁N₂O₅S.

Key Observations:

Ester Group Variations: The propan-2-yl ester offers moderate lipophilicity, balancing solubility and membrane penetration.

Position 5 Functional Groups: The 4-methylbenzenesulfonamido group in the target compound and its 2-methoxyethyl analog is associated with sulfonamide bioactivity, possibly targeting enzymes like dihydropteroate synthase in microbes . The 5-nitrofuranoyloxy group (CAS 307551-75-3) introduces a nitro moiety, which is electron-withdrawing and may enhance antibacterial activity through redox cycling .

Solubility and Lipophilicity
  • Propan-2-yl derivative : Moderate logP (~3.2 estimated), suitable for oral bioavailability.
  • 2-Methoxyethyl analog : Lower logP (~2.8) due to polar ether oxygen, favoring dissolution in aqueous environments .
Bioactivity Trends
  • Sulfonamido-containing compounds : Likely exhibit antimicrobial activity via folate pathway inhibition, though empirical data for the target compound is lacking .
  • Nitro-group derivatives: The 5-nitrofuranoyloxy compound may show enhanced gram-negative activity but higher toxicity, as seen in nitrofurantoin analogs .

Biological Activity

Chemical Structure and Properties

The chemical structure of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 367.42 g/mol

This compound features a benzofuran core, a sulfonamide group, and an ester functional group, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study demonstrated that derivatives of benzofuran compounds possess significant antibacterial and antifungal activities. Compounds with sulfonamide groups have been noted for their effectiveness against various bacterial strains, suggesting that this compound may also exhibit these properties due to its structural components .

Anticancer Activity

Another area of interest is the anticancer potential of benzofuran derivatives. Some studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. The presence of the sulfonamide group may enhance this activity by increasing solubility and bioavailability .

Case Study 1: Antibacterial Activity

In a comparative study assessing the antibacterial effects of various benzofuran derivatives, it was observed that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized the cup plate method for testing, with results indicating a minimum inhibitory concentration (MIC) in the range of 32 to 128 µg/mL for effective compounds .

Case Study 2: Anticancer Efficacy

A separate investigation focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with these compounds, indicating their potential as anticancer agents .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial64
Compound BAntifungal128
Compound CAnticancer (breast)10
Compound DAnticancer (lung)20

Table 2: Structural Features Influencing Biological Activity

Structural FeatureInfluence on Activity
Benzofuran CoreEnhances interaction with biological targets
Sulfonamide GroupIncreases antibacterial potency
Ester Functional GroupImproves solubility and bioavailability

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